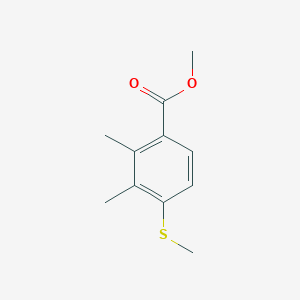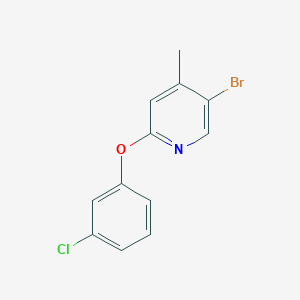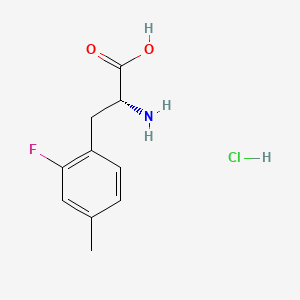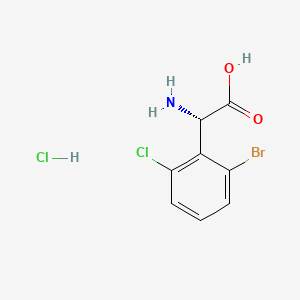
5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide is an organic compound with the molecular formula C11H13BrFNO It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and isopropyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide typically involves the following steps:
Bromination: The introduction of a bromine atom into the benzene ring is achieved through electrophilic aromatic substitution. This can be done using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Isopropylation: The isopropyl group is added through Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with isopropylamine (CH3CH(NH2)CH3) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) in water or alcohol, sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target involved. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluoro-N-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
5-Bromo-2-fluoro-N-methylbenzamide: Lacks the isopropyl group, making it less bulky.
2-Bromo-5-fluoro-N-isopropylbenzamide: Similar but without the methyl group on the benzene ring.
Uniqueness
5-Bromo-2-fluoro-N-isopropyl-3-methylbenzamide is unique due to the combination of bromine, fluorine, isopropyl, and methyl groups on the benzene ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H13BrFNO |
|---|---|
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-3-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H13BrFNO/c1-6(2)14-11(15)9-5-8(12)4-7(3)10(9)13/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
HPERKWYCOTUUGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)C(=O)NC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)

![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)

![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)


![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)




![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
